2-(3-bromophenyl)-1H-1,3-benzodiazole-5-sulfonyl chloride 2-(3-bromophenyl)-1H-1,3-benzodiazole-5-sulfonyl chloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17652916
InChI: InChI=1S/C13H8BrClN2O2S/c14-9-3-1-2-8(6-9)13-16-11-5-4-10(20(15,18)19)7-12(11)17-13/h1-7H,(H,16,17)
SMILES:
Molecular Formula: C13H8BrClN2O2S
Molecular Weight: 371.64 g/mol

2-(3-bromophenyl)-1H-1,3-benzodiazole-5-sulfonyl chloride

CAS No.:

Cat. No.: VC17652916

Molecular Formula: C13H8BrClN2O2S

Molecular Weight: 371.64 g/mol

* For research use only. Not for human or veterinary use.

2-(3-bromophenyl)-1H-1,3-benzodiazole-5-sulfonyl chloride -

Specification

Molecular Formula C13H8BrClN2O2S
Molecular Weight 371.64 g/mol
IUPAC Name 2-(3-bromophenyl)-3H-benzimidazole-5-sulfonyl chloride
Standard InChI InChI=1S/C13H8BrClN2O2S/c14-9-3-1-2-8(6-9)13-16-11-5-4-10(20(15,18)19)7-12(11)17-13/h1-7H,(H,16,17)
Standard InChI Key AQBQJKPOEGGPRM-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)Br)C2=NC3=C(N2)C=C(C=C3)S(=O)(=O)Cl

Introduction

Structural Characteristics and Molecular Design

Core Architecture

The compound features a benzodiazole scaffold—a bicyclic structure comprising fused benzene and diazole rings. The sulfonyl chloride (-SO₂Cl) group at position 5 introduces high electrophilicity, enabling nucleophilic substitution reactions. The 3-bromophenyl substituent at position 2 provides steric bulk and electronic modulation due to bromine’s inductive (-I) and resonance (-R) effects.

Key Structural Features:

  • Benzodiazole Core: Enhances planarity and aromaticity, facilitating π-π stacking interactions in biological systems.

  • Sulfonyl Chloride Group: A reactive handle for synthesizing sulfonamides, sulfonic acids, and other derivatives.

  • 3-Bromophenyl Substituent: The meta-bromo configuration alters electronic density distribution compared to para isomers, potentially influencing reactivity and binding affinity .

Comparative Analysis with Analogous Derivatives

The table below contrasts 2-(3-bromophenyl)-1H-1,3-benzodiazole-5-sulfonyl chloride with its para-substituted counterpart and halogenated variants:

CompoundSubstituent PositionKey Properties
2-(4-Bromophenyl)-1H-1,3-benzodiazole-5-sulfonyl chloridePara-bromoHigher lipophilicity; studied for antitumor activity
2-(3-Chlorophenyl)-1H-1,3-benzodiazole-5-sulfonyl chlorideMeta-chloroEnhanced metabolic stability due to chlorine’s electronegativity
2-Phenyl-1H-1,3-benzodiazole-5-sulfonyl chlorideNo halogenBroader solubility in polar solvents

The meta-bromo substitution in the target compound likely reduces symmetry compared to para isomers, affecting crystallization behavior and solubility .

Synthetic Methodologies

General Synthesis Strategy

The synthesis of 2-(3-bromophenyl)-1H-1,3-benzodiazole-5-sulfonyl chloride typically involves multi-step reactions:

  • Benzodiazole Core Formation: Condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions.

  • Sulfonation: Introduction of the sulfonyl chloride group via chlorosulfonation using chlorosulfonic acid.

  • Bromophenyl Functionalization: Suzuki-Miyaura coupling or nucleophilic aromatic substitution to attach the 3-bromophenyl group.

Optimized Reaction Conditions (Representative Protocol):

  • Catalyst: Indium(III) chloride (InCl₃) at 20 mol% .

  • Solvent: Ethanol-water (50:50 v/v) under ultrasound irradiation (40°C, 20 min) .

  • Yield: ~85–95% for analogous sulfonamide derivatives .

Challenges in Synthesis

  • Regioselectivity: Ensuring precise substitution at the 3-position of the phenyl ring requires careful control of reaction kinetics.

  • Sulfonyl Chloride Stability: The -SO₂Cl group is moisture-sensitive, necessitating anhydrous conditions during isolation.

Physicochemical Properties

Spectroscopic Characterization

  • IR Spectroscopy: Strong absorption bands at 1,370 cm⁻¹ (S=O asymmetric stretch) and 1,170 cm⁻¹ (S=O symmetric stretch) .

  • ¹H-NMR: Aromatic protons resonate at δ 7.5–8.5 ppm, with a singlet for the sulfonamide NH proton at δ 10.2 ppm .

  • Mass Spectrometry: Molecular ion peak at m/z 413 (M⁺) with isotopic pattern consistent with bromine (¹:¹ ratio for M and M+2) .

Thermal and Solubility Profiles

PropertyValue/Range
Melting Point152–154°C (decomposes)
Solubility in DMSO>50 mg/mL
LogP (Octanol-Water)3.2 ± 0.3

The meta-bromo substituent reduces aqueous solubility compared to non-halogenated analogs but enhances membrane permeability .

Biological and Industrial Applications

Agrochemical Uses

  • Herbicidal Activity: Benzodiazole sulfonamides disrupt photosynthetic electron transport in weeds (IC₅₀: 12–18 µM).

Future Directions

  • Structure-Activity Relationship (SAR) Studies: Systematically varying the bromine position and sulfonamide substituents.

  • Green Chemistry Approaches: Adopting ultrasound- or microwave-assisted synthesis to improve yields and reduce reaction times .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator